Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704144
InChI: InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

CAS No.:

Cat. No.: VC17704144

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate -

Specification

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate
Standard InChI InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3
Standard InChI Key HQDZTFJXQRXVRD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CC3CCC2C3

Introduction

Structural Characteristics and Molecular Configuration

Core Bicyclic Architecture

The compound’s defining feature is its spiro-conjugated bicyclo[2.2.1]heptane-oxirane system, where a norbornane (bicyclo[2.2.1]heptane) framework shares a single carbon atom with a three-membered epoxide ring (oxirane). This arrangement imposes significant steric strain, particularly at the spiro junction, which influences both reactivity and conformational stability.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_3
Molecular Weight196.24 g/mol
Rotatable Bonds3
Rings3 (2 bicyclic, 1 oxirane)
Polar Surface Area39 Ų

The norbornane moiety contributes rigidity, while the epoxide group introduces electrophilic character, enabling nucleophilic ring-opening reactions critical for downstream functionalization.

Synthesis and Production Strategies

Cyclization Approaches

Synthetic routes to ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate often involve intramolecular cyclization of precursor molecules. For example, epoxy-ester intermediates derived from norbornene derivatives can undergo acid- or base-catalyzed ring closure to form the spiro-epoxide system .

Catalytic Optimization

  • Lewis Acid Catalysts: Titanium(IV) or boron trifluoride etherate enhance epoxidation efficiency by stabilizing transition states during cyclization.

  • Solvent Systems: Dichloromethane or THF are preferred for their ability to dissolve hydrophobic intermediates while maintaining catalyst activity .

Physicochemical and Spectroscopic Properties

Partitioning Behavior

The compound exhibits a logP value of 1.61, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmaceutical contexts . This property aligns with its reported neuroprotective potential.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the ethyl ester (δ\delta 1.2–1.4 ppm, triplet; δ\delta 4.1–4.3 ppm, quartet) and epoxide protons (δ\delta 3.5–3.7 ppm, multiplet).

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 196.24, consistent with the molecular formula.

Reactivity and Functionalization Pathways

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted oxygen atom. For example:

Compound+NH3Amino-alcohol Derivative[1]\text{Compound} + \text{NH}_3 \rightarrow \text{Amino-alcohol Derivative} \quad[1]

This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies.

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further conjugation:

R-COOEt+OHR-COOH+EtOH[1]\text{R-COOEt} + \text{OH}^- \rightarrow \text{R-COOH} + \text{EtOH} \quad[1]

Applications in Pharmaceutical and Materials Science

Neuroprotective Agent Development

Preliminary studies suggest the compound modulates glutamate receptors, reducing excitotoxicity in neuronal cells. Its rigid structure may enhance binding affinity to neurological targets compared to flexible analogs.

Polymer Crosslinking

The epoxide group participates in thermoset polymer formation via crosslinking with diamine or diol monomers, yielding materials with high thermal stability .

Comparative Analysis with Structural Analogues

Table 2: Analogues and Functional Variations

CompoundMolecular FormulaKey Differences
3'-Phenylspiro-epoxide derivativeC14H14O2\text{C}_{14}\text{H}_{14}\text{O}_2Aromatic substituent enhances π-π interactions
Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylateC12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3Larger bicyclo system alters ring strain

The ethyl ester variant discussed here balances reactivity and stability better than bulkier analogues, making it a preferred intermediate in medicinal chemistry .

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